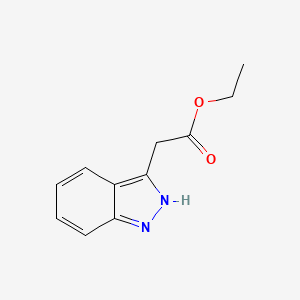

Ethyl 2-(1H-indazol-3-yl)acetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2H-indazol-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-15-11(14)7-10-8-5-3-4-6-9(8)12-13-10/h3-6H,2,7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRCHMMWGYHLZAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C2C=CC=CC2=NN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10560589 | |

| Record name | Ethyl (2H-indazol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53541-18-7 | |

| Record name | Ethyl (2H-indazol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Indazole Derivatives, with a Focus on Ethyl 2 1h Indazol 3 Yl Acetate

Regioselective Synthesis Approaches to Ethyl 2-(1H-indazol-3-yl)acetate and its Isomers

The regioselective synthesis of 3-substituted indazoles like this compound is a critical challenge in organic synthesis. The formation of either the 1H- or 2H-indazole isomer can be influenced by the chosen synthetic route and reaction conditions.

Multi-component Reactions for Indazole Ring Formation

Multi-component reactions (MCRs) offer an efficient approach to constructing complex molecules like indazoles in a single step from readily available starting materials. rsc.org These reactions are advantageous due to their atom economy and operational simplicity.

One notable MCR for the synthesis of 2H-indazoles involves the copper-catalyzed reaction of 2-bromobenzaldehydes, primary amines, and sodium azide. organic-chemistry.org This method demonstrates broad substrate scope and high tolerance for various functional groups. Another three-component synthesis utilizes 2-nitroarylaldehydes, primary amines, and alkynes, co-catalyzed by copper(I) bromide and zinc(II) triflate, to produce 3-(arylethynyl)-2H-indazoles. rsc.org While these methods primarily yield 2H-indazoles, they highlight the power of MCRs in building the indazole core. The synthesis of 1H-indazoles can also be achieved through MCRs, for instance, via a [3+2] annulation of arynes and hydrazones. organic-chemistry.org

A specific three-component reaction for the synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate (B1210297) derivatives has been described, involving the reaction of benzothiazoles, ethyl bromocyanoacetate, and indole (B1671886) derivatives. semanticscholar.org While not directly yielding this compound, this illustrates the potential of MCRs in synthesizing complex heterocyclic systems containing an acetate side chain.

Cyclization Reactions Utilizing Precursor Anilines and Diazo Intermediates

A common and effective method for constructing the indazole ring involves the cyclization of appropriately substituted anilines. For instance, the cyclization of N-nitroso-o-toluidines is a well-established method for preparing indazoles. google.com This approach can be adapted to produce substituted indazoles by starting with substituted o-toluidines. google.com

A powerful strategy for the synthesis of 3-substituted-1H-indazoles involves the 1,3-dipolar cycloaddition of α-diazomethylphosphonates with arynes. organic-chemistry.org This method allows for the introduction of various alkyl or aryl substituents at the 3-position. Another approach involves the reaction of N-tosylhydrazones with arynes, which proceeds through an in situ generated diazo compound. organic-chemistry.org

The synthesis of 1H-indazole-3-carboxylic acid ethyl ester, a close analog of the target compound, has been achieved through the reaction of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) with ethyl diazoacetate in the presence of a fluoride (B91410) source. orgsyn.org This reaction proceeds via the formation of benzyne, which then undergoes a cycloaddition with the diazo compound.

Esterification and Side-Chain Introduction Methodologies

The ethyl acetate side chain can be introduced either before or after the formation of the indazole ring. In many synthetic strategies, a precursor with a related functional group at the 3-position is first synthesized, followed by modification to introduce the ethyl acetate moiety.

For example, indazole-3-carboxylic acid can be esterified to its corresponding ethyl ester. chemicalbook.com The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic method for this transformation. masterorganicchemistry.com Alternatively, enzymatic esterification methods have been developed for similar structures like indole-3-acetic acid, offering a high degree of selectivity. scispace.comnih.gov

Direct introduction of the acetate side chain can be achieved through alkylation of an indazole precursor. For instance, the reaction of 6-nitro-1H-indazole with ethyl bromoacetate (B1195939) in the presence of a base like potassium carbonate yields ethyl 2-(6-nitro-1H-indazol-1-yl)acetate. iucr.orgresearchgate.net This N-alkylation approach can be applied to other indazole derivatives to introduce the desired side chain.

Functionalization and Derivatization Strategies for the Indazole Core

Once the indazole ring is formed, further modifications can be made to introduce or alter substituents, which can significantly impact the molecule's properties and biological activity.

Alkylation and Acylation at Indazole Nitrogen Positions (N-1 and N-2)

The alkylation of indazoles can occur at either the N-1 or N-2 position, and achieving regioselectivity is a key synthetic challenge. nih.govbeilstein-journals.orgnih.gov The choice of base, solvent, and alkylating agent can significantly influence the N-1/N-2 ratio of the products. nih.govbeilstein-journals.org

For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving N-1 selective alkylation of indazoles, particularly for those with C-3 substituents like carboxymethyl, tert-butyl, and carboxamide groups. nih.govbeilstein-journals.org Conversely, Mitsunobu conditions have been reported to favor the formation of the N-2 alkylated isomer. nih.gov

Acylation of indazoles also presents regioselectivity challenges. Generally, N-acylation is believed to initially form the N-2 substituted product, which can then isomerize to the more thermodynamically stable N-1 regioisomer. nih.govbeilstein-journals.org A one-pot direct N-acylation of indazole with carboxylic acids has been developed using a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO)/di-tert-butyl dicarbonate (B1257347) (Boc2O) system, providing high yields and N-1 selectivity. researchgate.net

Table 1: Regioselectivity of N-Alkylation of C-3 Substituted Indazoles This is an interactive table. Click on the headers to sort the data.

| C-3 Substituent | Alkylating Agent | Base/Solvent | N-1:N-2 Ratio | Reference |

|---|---|---|---|---|

| -CO2Me | n-pentyl bromide | NaH/THF | >99:1 | nih.govbeilstein-journals.org |

| -C(CH3)3 | n-pentyl bromide | NaH/THF | >99:1 | nih.govbeilstein-journals.org |

| -C(O)Me | n-pentyl bromide | NaH/THF | >99:1 | nih.govbeilstein-journals.org |

| -C(O)NH2 | n-pentyl bromide | NaH/THF | >99:1 | nih.govbeilstein-journals.org |

| -CO2Me | n-pentyl bromide | Cs2CO3/DMF | Less favorable N-1 | beilstein-journals.org |

| -CO2Me | Methanol | Triphenylphosphine/DEAD | 1:2.5 (N-1:N-2) | nih.gov |

Substituent Effects on Reaction Pathways and Yields

The nature and position of substituents on the indazole ring have a profound impact on the regioselectivity of subsequent reactions. Both steric and electronic effects play a crucial role.

In N-alkylation reactions, the presence of an electron-withdrawing group at the C-7 position, such as a nitro (NO2) or methoxycarbonyl (CO2Me) group, has been shown to direct alkylation to the N-2 position with high selectivity (≥96%). nih.govbeilstein-journals.org This is attributed to electronic effects that alter the nucleophilicity of the two nitrogen atoms.

Steric hindrance at the C-3 position can also influence the N-1/N-2 ratio. For indazoles with bulky C-3 substituents, the N-2 alkylation can be favored due to steric repulsion at the N-1 position. wuxibiology.com However, for certain C-3 substituted indazoles, including those with a 3-carboxymethyl group, high N-1 regioselectivity is observed with specific reaction conditions. nih.govbeilstein-journals.orgnih.gov

Computational studies using density functional theory (DFT) have provided insights into the mechanisms governing regioselectivity. For methyl 5-bromo-1H-indazole-3-carboxylate, DFT calculations suggest that a chelation mechanism involving a cesium cation can lead to N-1 substitution, while other non-covalent interactions drive the formation of the N-2 product. nih.govbeilstein-journals.org

Synthesis of Related Indazole Analogs and Scaffolds

The structural framework of this compound offers a versatile platform for the synthesis of a wide array of indazole analogs. Researchers have successfully developed methods to introduce various functional groups and build more complex scaffolds.

One common approach involves the modification of the indazole ring itself. For instance, N1-alkylation of the indazole core is a frequently employed strategy to introduce diverse substituents. rsc.orgrsc.org While direct alkylation can sometimes lead to a mixture of N1 and N2 isomers, specific conditions have been developed to achieve high selectivity for the desired N1-alkylated products. rsc.orgrsc.org Another strategy involves the [3+2] cycloaddition of arynes with hydrazones, which provides a route to various 3-substituted indazoles. organic-chemistry.org

Furthermore, the ester group of this compound can be readily transformed. For example, hydrolysis of the ester leads to the corresponding indazole acetic acid, a valuable building block for further derivatization. researchgate.netdiva-portal.org These acids can then be coupled with amines or other nucleophiles to generate a library of amide derivatives.

The synthesis of 3-aminoindazoles, which are precursors to a broad range of functionalized indazoles, can be achieved from 2-bromobenzonitriles through a palladium-catalyzed arylation followed by an acid-mediated deprotection and cyclization sequence. organic-chemistry.org Copper-catalyzed reactions of 2-halobenzonitriles with hydrazine (B178648) derivatives also yield substituted 3-aminoindazoles. organic-chemistry.org

A notable method for creating indazole acetic acid scaffolds involves the cascade N-N bond forming reactions of 3-amino-3-(2-nitroaryl)propanoic acids. researchgate.netdiva-portal.org This approach allows for the synthesis of unsubstituted, hydroxy, and alkoxy indazole acetic acid derivatives by adjusting the reaction conditions and the nucleophile/solvent system. diva-portal.org For example, using ethanolamine (B43304) as the solvent leads to the formation of indazole acetic acid in high yield. diva-portal.org

Table 1: Synthesis of Indazole Analogs

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, ethyl diazoacetate | TBAF, THF, -78 °C to rt | Ethyl 1H-indazole-3-carboxylate | orgsyn.org |

| 3-amino-3-(2-nitrophenyl)propanoic acid, ethanolamine | NaOH, heat | 2-(1H-indazol-3-yl)acetic acid | researchgate.netdiva-portal.org |

| 2-bromobenzonitrile, benzophenone (B1666685) hydrazone | Pd catalyst, then acid | 3-Aminoindazole | organic-chemistry.org |

| 2-halobenzonitriles, hydrazine carboxylic esters | Cu catalyst | Substituted 3-aminoindazoles | organic-chemistry.org |

| 1H-indazole, isobutyl tosylate | NaH, THF | N1-isobutyl-1H-indazole | rsc.org |

Catalyst Systems and Reaction Condition Optimization

The efficiency and selectivity of indazole synthesis are highly dependent on the choice of catalyst and the optimization of reaction conditions such as solvent and temperature.

Transition metal catalysts, particularly those based on palladium, copper, rhodium, and cobalt, have proven to be invaluable in the synthesis of indazoles. nitk.ac.inresearchgate.net These catalysts facilitate a variety of coupling reactions that are central to the construction of the indazole core.

Palladium-catalyzed reactions are widely used for C-N bond formation, a key step in many indazole syntheses. researchgate.net For example, the intramolecular amination of aryl halides is a common palladium-catalyzed route to indazoles. samipubco.com Copper catalysts are also frequently employed, often in combination with ligands like L-proline, for the synthesis of 3-aminoindazoles from 2-halobenzonitriles. samipubco.com

Rhodium and cobalt catalysts have been utilized in C-H activation/annulation cascades to construct functionalized indazoles. nih.govnih.gov For instance, a Rh(III)/Cu(II) catalytic system can effect the sequential C-H bond activation and intramolecular annulation of ethyl benzimidates with nitrosobenzenes to yield 1H-indazoles. nih.gov Similarly, an air-stable cationic Co(III) catalyst has been developed for the one-step synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes. nih.gov

Table 2: Transition Metal-Catalyzed Indazole Synthesis

| Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|

| Pd(OAc)₂, PPh₃ | 2-bromobenzonitrile, benzophenone hydrazone | 3-Aminoindazole | organic-chemistry.org |

| CuBr₂, L-proline | 2-halobenzonitriles, hydrazine derivatives | Substituted 3-aminoindazoles | samipubco.com |

| [Cp*RhCl₂]₂, AgSbF₆ | Ketoxime ethers, 4-toluenesulfonamide | Substituted indazoles | nih.gov |

| Cp*Co(III) complex | Azobenzenes, aldehydes | N-aryl-2H-indazoles | nih.gov |

| Cu₂O nanoparticles | 2-halobenzaldehydes, primary amines, NaN₃ | 2H-indazoles | organic-chemistry.org |

In recent years, there has been a significant shift towards more sustainable and efficient synthetic methods. Microwave-assisted synthesis and green chemistry principles have been successfully applied to the production of indazole derivatives, often leading to shorter reaction times, higher yields, and reduced waste. benthamdirect.comrasayanjournal.co.inrsc.org

Microwave irradiation has been shown to dramatically accelerate the synthesis of indazoles. rasayanjournal.co.inheteroletters.org For example, the condensation of phenyl hydrazine derivatives with substituted salicylaldehydes to form indazoles can be achieved in minutes under microwave irradiation, compared to several hours using conventional heating. heteroletters.org This technique has been used to synthesize a variety of indazole derivatives, including indazole acetic acids. researchgate.net

Green chemistry approaches focus on the use of environmentally benign solvents, catalysts, and reagents. bohrium.comrsc.org Water has been explored as a solvent for some indazole syntheses, and natural catalysts, such as lemon peel powder, have been used in conjunction with ultrasonic irradiation to promote the reaction. researchgate.netresearchgate.net The use of polyethylene (B3416737) glycol (PEG) as a green and reusable solvent has also been reported. researchgate.net Furthermore, visible-light-induced syntheses of indazoles have been developed as a metal-free, environmentally friendly alternative. rsc.org

The choice of solvent and the control of reaction temperature are critical parameters that can significantly influence the yield and selectivity of indazole synthesis.

The polarity and boiling point of the solvent can affect the solubility of reactants and the rate of reaction. In some cases, a specific solvent is crucial for the success of a particular transformation. For instance, in the synthesis of 1H-indazole from 2-substituted aromatic aldehydes and hydrazine hydrate, dimethyl sulfoxide (B87167) (DMSO) was found to give the best yield compared to other solvents like methanol, ethanol, and acetonitrile (B52724). researchgate.netresearchgate.net

Advanced Spectroscopic and Structural Characterization Techniques Applied to Ethyl 2 1h Indazol 3 Yl Acetate and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like Ethyl 2-(1H-indazol-3-yl)acetate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

¹H NMR Spectroscopic Analysis for Proton Environments

Proton (¹H) NMR spectroscopy reveals the distinct chemical environments of hydrogen atoms within a molecule. For this compound, the spectrum would be expected to show characteristic signals for the protons of the indazole ring system, the methylene (B1212753) bridge, and the ethyl ester group.

While specific data for this compound is not publicly available, analysis of a closely related isomer, 3-Ethoxycarbonyl-1H-indazole, provides insight into the expected signals for the aromatic and ethyl ester portions. wiley-vch.de In this analog, the aromatic protons of the indazole ring appear in the downfield region between δ 7.30 and 8.06 ppm. The ethyl group protons present as a quartet around δ 4.38 ppm (for the -OCH2- group) and a triplet around δ 1.36 ppm (for the -CH3 group). wiley-vch.de For this compound, an additional key signal would be a singlet for the methylene (-CH2-) bridge connecting the indazole ring to the carbonyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| Indazole N-H | > 10.0 | Broad Singlet |

| Aromatic Protons (Indazole) | 7.0 - 8.0 | Multiplets/Doublets |

| Methylene Protons (-CH2-CO) | ~ 3.9 | Singlet |

| Ethyl Protons (-O-CH2-CH3) | ~ 4.2 | Quartet |

¹³C NMR Spectroscopic Analysis for Carbon Framework

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal.

For this compound, the ¹³C NMR spectrum is expected to show signals for the two sp³-hybridized carbons of the ethyl group, the sp³-hybridized methylene carbon, the sp²-hybridized carbons of the indazole ring, and the sp²-hybridized carbonyl carbon of the ester. libretexts.org The carbonyl carbon is typically the most deshielded, appearing far downfield (160-220 δ). libretexts.org Data for the isomer 3-Ethoxycarbonyl-1H-indazole shows the carbonyl carbon at δ 162.33 ppm, the indazole aromatic carbons between δ 111.09 and 140.93 ppm, and the ethyl group carbons at δ 60.28 (-CH2) and 14.27 (-CH3) ppm. wiley-vch.de

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

|---|---|

| Carbonyl Carbon (C=O) | ~ 170 |

| Aromatic Carbons (Indazole) | 110 - 145 |

| Ethyl Carbon (-O-CH2-) | ~ 61 |

| Methylene Carbon (-CH2-CO) | ~ 35 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the quartet and triplet of the ethyl group, confirming their connectivity. It would also reveal the coupling network among the protons on the benzene (B151609) part of the indazole ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment maps protons to the carbon atoms they are directly attached to. researchgate.net This is a powerful tool for assigning carbon signals based on their known proton assignments. For instance, the proton signal for the methylene bridge would show a correlation to its corresponding carbon signal in the HSQC spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment establishes longer-range correlations between protons and carbons, typically over two or three bonds. sdsu.edu This is vital for connecting molecular fragments separated by quaternary (non-protonated) carbons or heteroatoms. sdsu.edu In this compound, HMBC would be used to confirm the connection between the methylene protons and the carbonyl carbon, as well as their connection to the C3 carbon of the indazole ring.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight. High-Resolution Mass Spectrometry (HRMS) measures this value with extremely high accuracy, which enables the confident determination of the molecular formula.

For this compound (C₁₁H₁₂N₂O₂), the exact mass is 204.0899. HRMS analysis of a sample showed a sodium adduct [M+Na]⁺ with a measured value of 227.0792, which correlates excellently with the calculated value of 227.0791, confirming the molecular formula. wiley-vch.de Fragmentation analysis in the mass spectrum would likely show characteristic losses, such as the loss of the ethoxy group (-OC₂H₅) or the entire ethyl acetate (B1210297) moiety, providing further structural evidence.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

The IR spectrum of this compound would display several characteristic absorption bands. A strong, sharp absorption band around 1708-1735 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the ester group. wiley-vch.dedocbrown.info The N-H stretch of the indazole ring is expected to appear as a broad band in the region of 3200-3400 cm⁻¹. wiley-vch.de C-H stretching vibrations from the aromatic and aliphatic parts of the molecule are observed around 2850-3100 cm⁻¹. docbrown.info Additionally, C-O stretching vibrations from the ester group would be visible in the 1100-1300 cm⁻¹ region. wiley-vch.dedocbrown.info An experimental spectrum showed key peaks at 3278 (N-H), 2922 (C-H), and 1708 (C=O) cm⁻¹. wiley-vch.de

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Experimental Wavenumber (cm⁻¹) wiley-vch.de |

|---|---|---|

| Indazole N-H | Stretch | 3278 |

| Alkyl C-H | Stretch | 2922 |

| Ester C=O | Stretch | 1708 |

| Aromatic C=C | Stretch | 1626 |

X-ray Crystallography for Elucidation of Solid-State Molecular Architecture and Conformation

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, one can determine atomic coordinates, bond lengths, and bond angles with high precision.

While the specific crystal structure of this compound is not publicly documented, data from analogs like Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate provides valuable insights. nih.gov In the crystal structure of this analog, the molecule adopts a specific conformation, and intermolecular forces such as C-H···N and C-H···O hydrogen bonds help to stabilize the crystal packing. nih.govresearchgate.net For this compound, a crystal structure would definitively establish the planarity of the indazole ring system and the torsion angles describing the orientation of the ethyl acetate substituent relative to the ring. It would also reveal any intermolecular hydrogen bonding involving the indazole N-H proton and the ester carbonyl oxygen, which dictates the supramolecular assembly in the solid state.

Crystal Packing Analysis and Intermolecular Interactions (e.g., hydrogen bonding, π-stacking)

The supramolecular architecture of this compound and its analogs is significantly influenced by a variety of non-covalent interactions. These interactions, including hydrogen bonds and π-stacking, are crucial in dictating the three-dimensional arrangement of molecules in the crystalline state. Analysis of crystallographic data for several indazole derivatives reveals recurring motifs that stabilize the crystal lattice.

π–π Stacking and Other Interactions: π–π stacking is a key interaction governing the crystal packing of aromatic systems like indazole. In various indazole derivatives, these interactions are frequently observed. Offset or slipped π–π stacking interactions between indazole units contribute significantly to the formation of molecular stacks. researchgate.net For example, in one analog, molecules form stacks along the b-axis direction through a combination of offset π–π stacking between the indazole rings. researchgate.net In another case, π–π interactions are noted between triazole rings of an analog with their centroids at a distance of 3.745 (2) Å. researchgate.net

Beyond conventional π–π stacking, other interactions involving the π-system are also observed. In ethyl 2-(6-nitro-1H-indazol-1-yl)acetate, the packing features N—O⋯π contacts between the nitro groups and the six-membered rings of the indazole moieties, which, along with hydrogen bonds, direct the molecular assembly. iucr.orgresearchgate.net The imidazole (B134444) ring, a component of the indazole structure, possesses a pyrrole-like nitrogen that can enhance the electron density of the π-system, thereby augmenting π–π interactions. nih.gov

The table below summarizes the key intermolecular interactions found in the crystal structures of several analogs of this compound.

| Compound Name | Key Intermolecular Interactions Observed | Reference |

| Ethyl 2-(6-nitro-1H-indazol-1-yl)acetate | C—H⋯O hydrogen bonds, N—O⋯π interactions | iucr.org, researchgate.net |

| 5-chloro-3-(nitromethyl)-1H-indazole | Offset π–π stacking, C—H⋯O and C—H⋯N hydrogen bonds | researchgate.net |

| Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate | C—H⋯N and C—H⋯O weak intermolecular interactions | researchgate.net, nih.gov |

| Ethyl 2-[1-(3-methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxoacetate | C—H⋯O interactions forming centrosymmetric dimers, π–π stacking between triazole rings | researchgate.net |

Analysis of Conformational Disorder in Crystalline Forms

Conformational disorder, where a molecule or a part of it occupies multiple positions in the crystal lattice, is a phenomenon observed in the crystalline forms of some analogs of this compound. This disorder typically involves flexible parts of the molecule, such as substituent chains.

A notable example is found in the crystal structure of ethyl 2-(6-nitro-1H-indazol-1-yl)acetate . The asymmetric unit of this compound contains two independent molecules, both of which exhibit positional disorder in their ethyl acetate side chains. iucr.orgresearchgate.net The disorder was refined with specific occupancy ratios for the different conformations.

In the first independent molecule, the ethyl group is disordered over two sites with an occupancy ratio of 0.868 (4) : 0.132 (4) . iucr.orgresearchgate.net

In the second independent molecule, a similar disorder of the ethyl group is present, with an occupancy ratio of 0.839 (4) : 0.161 (4) . iucr.orgresearchgate.net

Furthermore, analysis of the final difference map for this structure suggested a slight disorder (< 9%) in one of the nitro groups, as indicated by the elongation of its displacement ellipsoid. iucr.org

In another related indazole derivative, disorder was observed in an allyl substituent. The allyl group was found to be disordered over two positions, with a refined occupancy ratio close to 70:30 . researchgate.net Similarly, in the crystal structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, the terminal methyl group of the ethyl ester was found to be disordered over two orientations resulting from a rotation around the O—C bond. nih.gov

The presence of such disorder indicates that these flexible molecular fragments can adopt multiple, energetically similar conformations within the crystal lattice, a factor that is critical for understanding the thermodynamic and physical properties of the solid state.

| Compound Name | Disordered Group | Occupancy Ratio / Description | Reference |

| Ethyl 2-(6-nitro-1H-indazol-1-yl)acetate | Ethyl chain | Molecule 1: 0.868:0.132Molecule 2: 0.839:0.161 | iucr.org, researchgate.net |

| Ethyl 2-(6-nitro-1H-indazol-1-yl)acetate | Nitro group | Minor disorder (<9%) suggested by elongation of the displacement ellipsoid | iucr.org |

| 1-allyl-3-nitro-1H-indazole | Allyl group | Disordered over two positions with a ratio of approximately 70:30 | researchgate.net |

| Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate | Methyl group | Disordered over two orientations with a ratio of 0.531:0.469 | nih.gov |

Chromatographic Techniques for Compound Purity Assessment and Isolation (e.g., HPLC, Column Chromatography)

Chromatographic techniques are indispensable for the isolation and purity assessment of this compound and its derivatives. Column chromatography is widely employed for purification after synthesis, while High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of the final compound.

Column Chromatography: Flash column chromatography using silica (B1680970) gel is the most common method for the preparative purification of this compound and related compounds. orgsyn.org The choice of eluent system is critical for achieving effective separation from reaction byproducts and starting materials. A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is typically used. The polarity of the eluent is adjusted to achieve an optimal retention factor (Rf) for the target compound.

A documented procedure for the purification of 1H-indazole-3-carboxylic acid, ethyl ester , a synonym for the target compound, involves chromatography on silica gel. orgsyn.org The purification process is detailed as follows:

Adsorbent: Silica gel (SiO2)

Eluent System: Initially 3:1 hexanes/EtOAc, followed by 1:3 hexanes/EtOAc.

Outcome: This procedure successfully afforded the product as an off-white solid with a purity suitable for subsequent use. orgsyn.org

Similar protocols are used for analogs. For instance, the purification of an indole (B1671886) analog was achieved using forced-flow chromatography on silica gel with a 1:10 mixture of ethyl acetate and hexane (B92381) as the eluent. researchgate.net For chromene derivatives, purification was performed on a silica gel column with a 95:5 hexane/ethyl acetate eluent. niscpr.res.in The crude product is typically loaded onto the column either directly or after being adsorbed onto a small amount of silica gel (dry-loading). orgsyn.org Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify and combine those containing the pure product.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for assessing the final purity of this compound. While detailed experimental conditions from peer-reviewed research are not always published for routine purity checks, commercial suppliers of this compound list HPLC as a method for quality control, indicating its standard use. bldpharm.comambeed.com

The method typically involves a reversed-phase column (e.g., C8 or C18) with a mobile phase consisting of a mixture of water (often containing a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector at a wavelength where the indazole chromophore exhibits strong absorbance. For related heterocyclic compounds, isocratic or gradient elution methods are developed to ensure the separation of the main compound from any potential impurities. sielc.com For example, the analysis of flavonoid compounds from an ethyl acetate extract was successfully performed using HPLC, demonstrating the utility of this technique for separating components in complex mixtures. nih.gov

Pre Clinical Biological Activity Evaluation and Mechanistic Investigations of Indazole Derivatives, Including Ethyl 2 1h Indazol 3 Yl Acetate

In Vitro Assessment of Biological Activities in Cellular and Cell-Free Systems

There is no specific information available in peer-reviewed scientific literature regarding the in vitro biological activity of Ethyl 2-(1H-indazol-3-yl)acetate. Research has been conducted on various other substituted indazole derivatives, but not on this specific molecule.

No studies detailing the anti-proliferative or cytotoxic effects of this compound on in vitro cancer cell models were found in the public domain. Consequently, there is no data table of its activity against specific cancer cell lines.

A thorough search of scientific databases did not yield any studies concerning the inhibitory effects of this compound on specific enzymes such as protein kinases, cyclooxygenases, or proteases.

There is no available data to suggest that this compound has been evaluated for its modulatory activities on G-protein coupled receptors, nicotinic acetylcholine (B1216132) receptors, cannabinoid receptors, or any other receptor systems.

No research findings have been published that assess the anti-microbial efficacy of this compound against bacterial, fungal, or protozoal strains.

Molecular and Cellular Mechanistic Studies

Investigations into the molecular and cellular mechanisms of action for this compound have not been reported in the available scientific literature.

There are no specific studies available that investigate the ability of this compound to induce apoptosis or that delineate any potential apoptosis induction pathways.

Analysis of Cell Cycle Regulation

The progression of the cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Certain indazole derivatives have been investigated for their ability to interfere with this process, often leading to cell cycle arrest and apoptosis (programmed cell death). For instance, some novel synthesized indazole derivatives have been shown to induce apoptosis through the intrinsic pathway, which is evidenced by the overexpression of cytochrome C. nih.gov While specific cell cycle analysis data for this compound is not extensively detailed in the reviewed literature, the broader class of indazole compounds has demonstrated effects on cell cycle checkpoints. One natural product, Chaetoglobosin K, which has been shown to modulate key oncogenic kinases, can induce cell cycle arrest at the G2 phase. nih.gov The induction of apoptosis by potent indazole derivatives suggests an underlying mechanism that likely involves halting cell cycle progression to initiate cell death pathways. nih.gov

Modulation of Key Intracellular Signaling Cascades (e.g., PI3K/AKT/mTOR pathway)

The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that governs cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention. nih.gov The mTOR protein exists in two distinct complexes, mTORC1 and mTORC2, and inhibiting this pathway has become a significant focus in drug development. nih.govnih.gov

Indazole derivatives are well-documented as kinase inhibitors, a class of drugs that can effectively target components of the PI3K/AKT/mTOR pathway. researchgate.net For example, research into indazole-based compounds has led to the development of potent inhibitors for Fibroblast Growth Factor Receptors (FGFRs), which are receptor tyrosine kinases that can activate the PI3K/AKT/mTOR cascade. nih.gov The ability of indazole derivatives to act as hinge-binding fragments allows them to effectively interact with the ATP-binding pocket of various kinases, thereby blocking downstream signaling. mdpi.com While direct modulation of the PI3K/AKT/mTOR pathway by this compound is a subject for further specific investigation, the established role of the indazole core in kinase inhibition strongly suggests its potential to influence this and other related signaling cascades. researchgate.netnih.gov

Assessment of Mitochondrial Function and Reactive Oxygen Species Production

Mitochondria are central to cellular energy production and are the primary intracellular source of reactive oxygen species (ROS). nih.gov They also play a pivotal role in initiating the intrinsic apoptotic pathway. An imbalance in ROS production leads to oxidative stress, which can damage cellular components and contribute to pathological conditions. Conversely, inducing mitochondrial dysfunction and ROS production can be a strategy to trigger apoptosis in cancer cells.

Studies on some indazole derivatives have demonstrated their ability to induce apoptosis via the mitochondrial pathway, marked by the release of cytochrome C. nih.gov Furthermore, research on a structurally related acetate-bearing compound, 2-(3-(benzo[d]thiazol-2-yl)ureido)acetate, has shown it can protect against oxidative stress by suppressing ROS production and restoring the levels of antioxidant enzymes. nih.gov This suggests that compounds containing an acetate (B1210297) moiety appended to a heterocyclic system can play a significant role in modulating mitochondrial function and ROS balance. Therefore, evaluating this compound for its effects on mitochondrial membrane potential, oxygen consumption, and ROS generation would be a critical step in elucidating its mechanism of action.

Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis is fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule correlates with its biological activity. For indazole derivatives, extensive SAR studies have been conducted to optimize their potency and selectivity for various biological targets. nih.govnih.gov

Impact of Substituent Position and Electronic Properties on Biological Potency and Selectivity

The biological activity of indazole derivatives is highly sensitive to the position and electronic nature of substituents on the indazole ring. nih.gov Different substitution patterns have been found to be critical for targeting different enzymes and receptors.

6-Position: In a series of antiproliferative indazole derivatives, substitutions at the 6-position of the indazole moiety were found to be determinantal for activity. nih.gov

4- and 6-Positions: For inhibitors of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), substituents at both the 4- and 6-positions of the 1H-indazole scaffold played a crucial role in inhibitory activity. nih.gov

4-Position: In the development of FGFR inhibitors, modifying substituents at the C4 position was explored to access new binding pockets within the target enzyme. researchgate.net

5-Position: For a series of 1H-indazole-3-amine derivatives, the presence of a para-fluorine on a phenyl ring substituent at the C-5 position was found to be crucial for potent antitumor activity. mdpi.com

| Position on Indazole Ring | Importance Noted in Research | Target Class/Activity | Reference |

| C4-Position | Crucial for IDO1 inhibition; Explored for new binding in FGFR | Enzyme Inhibition | nih.gov, researchgate.net |

| C5-Position | Crucial for antitumor activity (para-fluoro on phenyl group) | Antitumor | mdpi.com |

| C6-Position | Determinantal for antiproliferative activity; Crucial for IDO1 inhibition | Antiproliferative, Enzyme Inhibition | nih.gov, nih.gov |

Exploration of the Indazole Ring System and Side-Chain Modifications on Activity Profiles

Modifications to both the core indazole ring system and its appended side-chains are key strategies for optimizing drug candidates. The 1H-indazole-3-amine structure, for instance, is recognized as an effective hinge-binding fragment for kinases. mdpi.com

The side-chain at the C3 position, where this compound has its ethyl acetate group, is a common point of modification. SAR studies on selective estrogen receptor degraders (SERDs) revealed that replacing an ethyl group with a cyclobutyl group on a similar scaffold enhanced potency. nih.gov This highlights that the size and nature of the alkyl group in an ester side-chain can significantly impact biological activity. Further modifications, such as converting the ester to an amide, have also been explored. For example, a series of 1H-indazole amide derivatives showed potent activity against ERK1/2 kinases. nih.gov

| Modification | Impact on Biological Activity | Target Class | Reference |

| Replacement of Ethyl with Cyclobutyl | Enhanced potency | SERDs | nih.gov |

| Conversion of C3-side chain to Amide | Potent activity against ERK1/2 kinases | Kinase Inhibition | nih.gov |

| 1H-indazole-3-amine core | Effective hinge-binding fragment | Kinase Inhibition | mdpi.com |

Identification of Pharmacophoric Requirements for Specific Biological Targets

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For indazole derivatives, distinct pharmacophore models have been identified for different target classes.

FGFR Kinase Inhibition: A de novo design approach identified an indazole-based pharmacophore for inhibiting FGFR kinases. The indazole core itself was a key fragment for binding. nih.gov

5-HT3 Receptor Antagonism: The general pharmacophore for 5-HT3 antagonists includes an aromatic/heteroaromatic ring (like indazole), a carbonyl-containing linking moiety, and a basic center. wikipedia.org For the antagonist granisetron, the indazole's aromatic rings are positioned between key amino acid residues in the receptor binding pocket. wikipedia.org

General Kinase Inhibition: The 1H-indazole structure is considered a valuable key pharmacophore for its ability to form effective interactions within the hinge region of kinases. nih.govmdpi.com

These models confirm that the indazole ring system is a privileged scaffold that serves as a critical anchor for binding to various biological targets, with specificity being conferred by the nature and arrangement of its substituents. nih.gov

In Vitro Pharmacological Characterization

The in vitro pharmacological assessment of drug candidates is a critical phase in the pre-clinical development pipeline. This stage involves a series of laboratory-based assays designed to elucidate the fundamental pharmacokinetic properties of a compound. For indazole derivatives such as this compound, understanding their behavior in key physiological systems is paramount to predicting their in vivo disposition and potential for clinical success. Two core components of this characterization are the evaluation of metabolic stability and the extent of binding to plasma proteins. These parameters collectively influence the bioavailability, half-life, and distribution of a drug within the body.

The metabolic stability of a compound is a measure of its susceptibility to biotransformation, primarily by drug-metabolizing enzymes. wuxiapptec.com The liver is the principal site of drug metabolism, and hepatic microsomal systems are a well-established in vitro model for these studies. springernature.com Microsomes are vesicle-like artifacts formed from the endoplasmic reticulum of liver cells (hepatocytes) when the tissue is homogenized. wuxiapptec.com This subcellular fraction is rich in Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. nih.gov

The experimental procedure for assessing metabolic stability typically involves incubating the test compound, such as an indazole derivative, with a preparation of liver microsomes (e.g., from human, rat, or mouse) in the presence of necessary cofactors, particularly the NADPH regenerating system for CYP-mediated reactions. researchgate.net The concentration of the parent compound is monitored over time using analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS). springernature.com From the rate of disappearance of the compound, key parameters such as the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated. researchgate.net A compound with high metabolic stability will be cleared slowly, suggesting a potentially longer duration of action in vivo, whereas a compound with low stability is rapidly metabolized. springernature.com

For indazole derivatives, common metabolic pathways observed in human liver microsome studies include hydroxylation and hydrolysis. nih.govmdpi.com In the case of this compound, the ester functional group would be susceptible to hydrolysis by esterases present in liver microsomes, yielding the corresponding carboxylic acid metabolite, 2-(1H-indazol-3-yl)acetic acid. Additionally, the indazole ring itself can undergo hydroxylation at various positions, a reaction typically catalyzed by CYP enzymes. nih.govmdpi.com

While specific experimental data for this compound is not extensively available in public literature, the metabolic stability of other indazole derivatives has been reported. For instance, studies on indazole-3-carboxamide synthetic cannabinoids like MDMB-CHMINACA have shown that ester hydrolysis is a major biotransformation. nih.gov Another study on a series of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes reported them to be metabolically stable in human, rat, and mouse liver microsomes, which is a favorable characteristic for a drug candidate. researchgate.net

Table 1: Illustrative Metabolic Stability of Indazole Analogs in Human Liver Microsomes

| Compound | In Vitro Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) | Primary Metabolic Pathway |

| Analog A | > 60 | < 10 | Low |

| Analog B | 25 | 45 | Moderate (Hydroxylation) |

| Analog C | 8 | 135 | High (Ester Hydrolysis) |

This table presents hypothetical data for illustrative purposes, demonstrating how results from a metabolic stability assay would be displayed. Specific values for this compound are not publicly available.

Upon entering the systemic circulation, drugs can reversibly bind to various plasma proteins, with human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AAG) being the most significant. youtube.com This binding is a critical determinant of a drug's pharmacokinetic profile because it is generally accepted that only the unbound (free) fraction of a drug is pharmacologically active and available to distribute into tissues, interact with its target, and be cleared from the body. youtube.com High plasma protein binding can limit the free drug concentration, potentially reducing efficacy, while also decreasing clearance and prolonging the drug's half-life.

The extent of plasma protein binding (PPB) is determined experimentally using methods such as equilibrium dialysis, ultrafiltration, or ultracentrifugation. nih.gov In a typical ultrafiltration assay, the test compound is incubated with plasma (from human or other species). The sample is then centrifuged through a semi-permeable membrane that retains proteins and the protein-bound drug, allowing the free drug in the filtrate to be quantified. The percentage of bound drug is then calculated.

The degree of binding is influenced by the physicochemical properties of the compound, such as its lipophilicity and charge, as well as its affinity for the binding sites on plasma proteins. Many indazole-containing drugs approved for therapeutic use exhibit some degree of plasma protein binding. For example, the kinase inhibitor Axitinib, which features an indazole core, is highly bound to human plasma proteins (>99%).

Specific plasma protein binding data for this compound is not readily found in published literature. However, based on its structure as a relatively lipophilic ester, it would be expected to exhibit some degree of binding to plasma proteins, particularly albumin. The characterization of this binding is essential to build a complete pharmacokinetic profile.

Table 2: Illustrative Plasma Protein Binding of Indazole Analogs in Human Plasma

| Compound | % Bound (at 10 µM) | Major Binding Protein | Unbound Fraction (fu) |

| Analog D | 75.2% | Albumin | 0.248 |

| Analog E | 98.5% | Albumin | 0.015 |

| Analog F | 92.0% | Albumin/AAG | 0.080 |

This table presents hypothetical data for illustrative purposes to show how plasma protein binding results are typically reported. Specific values for this compound are not publicly available.

Computational Chemistry and Molecular Modeling Applications in Indazole Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This technique is instrumental in understanding how indazole derivatives interact with their biological targets at a molecular level.

Analysis of Binding Modes and Key Interacting Residues

Docking studies have been crucial in elucidating the binding modes of various indazole derivatives with their respective protein targets. For instance, in the context of cancer therapy, molecular docking has been used to study the interaction of indazole derivatives with Hypoxia-inducible factor-1α (HIF-1α), a key protein in tumor metastasis. nih.gov These simulations have revealed the key amino acid residues within the HIF-1α active site that are crucial for binding. nih.gov

Similarly, docking studies of indazole compounds with S-adenosylhomocysteine/methylthioadenosine nucleosidase (SAH/MTAN), an enzyme involved in bacterial quorum sensing, have helped identify the active binding site residues responsible for the observed inhibitory activity. aboutscience.eu In another study, the binding mode of indazole derivatives as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune escape, showed effective interactions between the 1H-indazole motif and the ferrous ion of the heme group, as well as with hydrophobic pockets. nih.gov

Research on indazole-pyridine hybrids as potential treatments for breast cancer has utilized molecular docking to analyze interactions with Tropomyosin receptor kinase A (TrkA). nih.gov The most active compound was found to be stabilized within the TrkA binding pocket through a combination of hydrophobic interactions, hydrogen bonding, and van der Waals forces. nih.gov

Table 1: Examples of Molecular Docking Studies on Indazole Derivatives

| Indazole Derivative Class | Target Protein | Key Interacting Residues/Features | Reference |

| General Indazole Derivatives | Hypoxia-inducible factor-1α (HIF-1α) | Key residues in the active site | nih.gov |

| 5-Aminoindazole Derivatives | S-adenosylhomocysteine/methylthioadenosine nucleosidase (SAH/MTAN) | Active binding amino acid residues | aboutscience.eu |

| 3-Substituted 1H-Indazoles | Indoleamine 2,3-dioxygenase 1 (IDO1) | Ferrous ion of heme, hydrophobic pockets A and B | nih.gov |

| Indazole-Pyridine Hybrids | Tropomyosin receptor kinase A (TrkA) | Hydrophobic, H-bonding, and van der Waals interactions | nih.gov |

| General Indazole Derivatives | Cytochrome P450 2E1 (CYP2E1) | Phe298 and Phe478 as gatekeepers | nih.gov |

Rational Design of Modified Indazole Analogs

The insights gained from molecular docking are pivotal for the rational design of new, more potent, and selective indazole analogs. By understanding the key interactions, medicinal chemists can modify the structure of the parent compound to enhance its binding affinity and biological activity.

For example, structure-activity relationship (SAR) studies, guided by docking results, have shown that modifying substituents on the indazole ring can significantly impact potency. In one study, replacing an ethyl group with a cyclobutyl group on an indazole derivative led to enhanced potency. nih.gov In the development of inhibitors for SAH/MTAN, the co-crystal structures of lead compounds provided valuable structural information for the design of more active analogs. aboutscience.eu The development of novel indazole-pyridine hybrids for breast cancer also highlights how a lead compound, identified through screening and docking, can be a viable candidate for further refinement to develop new therapeutic agents. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.net

Three-dimensional QSAR (3D-QSAR) studies have been successfully applied to indazole derivatives to understand the structural requirements for their biological activity. For instance, 3D-QSAR models for indazole derivatives as HIF-1α inhibitors have been developed. nih.gov The steric and electrostatic contour maps generated from these models provide a structural framework that can guide the design of new inhibitors with improved potency. nih.gov

In another study, QSAR modeling was performed on indazole compounds with inhibitory activity against SAH/MTAN-mediated quorum sensing. aboutscience.eu The developed QSAR model was able to explain and predict a significant portion of the variance in the inhibitory activity of the compounds, demonstrating its predictive power. aboutscience.eu QSAR studies have also been conducted on hexahydro indazole derivatives to explore their potential as anti-inflammatory agents, yielding statistically significant models that have aided in the design of more potent compounds. researchgate.net

Table 2: QSAR Studies on Indazole Derivatives

| Indazole Derivative Series | Biological Activity | Key Findings from QSAR Model | Reference |

| Indazole Derivatives | HIF-1α Inhibition | Steric and electrostatic maps provide a framework for designing new inhibitors. | nih.gov |

| Indazole Compounds | SAH/MTAN Inhibition | The model explained 85.2% and predicted 78.1% of the variance in inhibitory activity. | aboutscience.eu |

| Hexahydro Indazole Derivatives | Anti-inflammatory | The model revealed that hydroxyl and methoxy (B1213986) groups at a specific position are important for activity. | researchgate.net |

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static picture of the ligand-target interaction, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view. MD simulations simulate the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur. researchgate.net

MD simulations have been used to study the stability of the complex between an indazole derivative and the HIF-1α protein, showing that the most potent compound remained stable within the active site. nih.gov In a different study, MD simulations were employed to investigate the unbinding pathways of indazole from the active site of cytochrome P450 2E1 (CYP2E1). nih.gov These simulations identified the likely exit channels and the key "gatekeeper" residues that control the ligand's departure. nih.gov Such studies are crucial for understanding the kinetics of ligand binding and dissociation.

In Silico Screening for Identification of Novel Biological Targets

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net This approach can also be used to identify potential new biological targets for a given compound.

Pharmacophore modeling, a type of in silico screening, has been used to screen compound databases for potential VEGFR-2 inhibitors. mdpi.com This method identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. mdpi.com For indazole derivatives, in silico studies have been conducted to predict their drug-like properties and to screen for potential drug candidates against targets like GSK-3β. researchgate.net These computational methods help to prioritize compounds for synthesis and biological testing, thereby saving time and resources in the drug discovery pipeline. researchgate.net

Future Perspectives and Emerging Avenues in Indazole Chemical Research

Development of Indazole-Based Chemical Probes for Biological Pathway Elucidation

Chemical probes are indispensable tools for dissecting complex biological pathways. The development of such probes from the indazole scaffold is a burgeoning area of research. These probes are designed to interact with specific biological targets, such as proteins or enzymes, allowing for the investigation of their functions in cellular processes.

The journey from a simple scaffold to a potent chemical probe often involves intricate synthetic modifications. For instance, the ester functionality in Ethyl 2-(1H-indazol-3-yl)acetate can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or other functional groups to generate a library of derivatives. These derivatives can be screened for their ability to bind to a target of interest. A notable example is the development of indazole-based inhibitors for enzymes like glutamate (B1630785) racemase, a key target in Mycobacterium tuberculosis. researchgate.net Researchers have synthesized and evaluated a series of indazole derivatives, identifying potent inhibitors that could serve as leads for novel anti-tuberculosis agents. researchgate.net

Application of Indazole Scaffolds in Target Validation and Assay Development

Target validation is a critical step in the drug discovery pipeline, confirming that a specific biological molecule is directly involved in a disease process. Indazole-based compounds, derived from precursors like this compound, are increasingly utilized in this context. Their ability to be systematically modified allows for the generation of Structure-Activity Relationship (SAR) data, which is crucial for validating a target. nih.gov

For example, a series of indazole derivatives can be synthesized and tested in cellular or biochemical assays to determine their effect on a particular target. The correlation between the chemical structure of the derivatives and their biological activity helps to validate the target and provides a foundation for the development of more potent and selective modulators. Indazole scaffolds have been instrumental in developing assays for various targets, including protein kinases, which are often implicated in cancer. rsc.orgnih.gov The development of selective kinase inhibitors not only validates the role of these enzymes in cancer progression but also provides a basis for therapeutic intervention. nih.gov

Strategies for Enhancing Molecular Selectivity and Potency within Pre-clinical Research Models

A major challenge in drug development is achieving high selectivity and potency for the desired biological target to minimize off-target effects. Research on indazole derivatives is actively focused on strategies to enhance these properties. These strategies often involve a combination of rational drug design, guided by computational modeling, and extensive synthetic chemistry.

Starting from a core structure like this compound, chemists can introduce various substituents on the indazole ring and modify the side chain to optimize interactions with the target's binding site. For instance, structure-based design has been used to develop highly potent and selective inhibitors of fibroblast growth factor receptors (FGFR) and vascular endothelial growth factor receptors (VEGFR), both of which are important targets in oncology. nih.govnih.gov By analyzing the crystal structures of these receptors, researchers can design indazole derivatives that fit precisely into the binding pocket, leading to enhanced potency and selectivity. nih.gov

The following table summarizes examples of how modifications to the indazole scaffold can impact potency, often measured by the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.

| Base Scaffold | Target | Modification Strategy | Resulting Potency (IC50) |

| 1H-Indazole | Pim Kinases | Systematic optimization of piperidine (B6355638) and 2,6-difluorophenyl moieties. | 0.4 - 1.1 nM nih.gov |

| 1H-Indazole | FGFR1 | Introduction of larger alkoxy groups at the 3-position of a phenyl ring. | 5.5 - 15 nM nih.gov |

| 1H-Indazole-3-carboxamide | GSK-3β | Addition of a methyl group to the indazole phenyl ring. | 0.64 µM nih.gov |

| Indazole | Mtb Lpd | Scaffold hopping from indazole to 2-cyanoindole. | 0.006 µM nih.gov |

Exploration of Novel Synthetic Methodologies for Diversification of Indazole Chemical Space

The ability to generate a wide array of indazole derivatives is fundamental to exploring their full therapeutic potential. Consequently, the development of novel and efficient synthetic methods is a key area of research. benthamscience.comresearchgate.net These methods aim to provide access to new chemical space and facilitate the rapid synthesis of compound libraries for biological screening.

Traditional methods for synthesizing indazoles can sometimes be harsh or lack regioselectivity. Modern synthetic organic chemistry has introduced a variety of new tools, including metal-catalyzed cross-coupling reactions, C-H activation, and multi-component reactions, to overcome these limitations. benthamscience.comresearchgate.net For example, palladium-catalyzed and copper-catalyzed reactions have been extensively used to functionalize the indazole core at various positions. nih.govorganic-chemistry.orgorganic-chemistry.org

The ethyl acetate (B1210297) moiety of this compound serves as a versatile handle for such diversification. biotech-asia.org It can be readily transformed into other functional groups, such as amides, hydrazides, or other esters, which can then participate in a wide range of chemical reactions to build molecular complexity. biotech-asia.orgarkat-usa.org The development of one-pot and tandem reactions that allow for the construction of complex indazole-based molecules from simple starting materials in a single operation is a particularly exciting area of research. mdpi.com

Recent advancements include:

C-H Functionalization: Direct modification of C-H bonds on the indazole ring offers a more atom-economical approach to diversification. researchgate.net

Flow Chemistry: The use of continuous-flow reactors can enable safer, more efficient, and scalable synthesis of indazole derivatives.

Photoredox Catalysis: Light-driven reactions are emerging as a powerful tool for forging new bonds under mild conditions, opening up new avenues for indazole synthesis.

These evolving synthetic strategies will undoubtedly accelerate the discovery of new indazole-based compounds with tailored biological activities.

Q & A

Basic Research Question

- NMR : The ester carbonyl (C=O) appears at ~170 ppm in ¹³C NMR. Indazole protons (H-3, H-4) show distinct splitting patterns in ¹H NMR due to ring current effects .

- IR : Stretching vibrations at ~1740 cm⁻¹ (ester C=O) and 1600 cm⁻¹ (indazole C=N) confirm functional groups .

Advanced Research Question

Conflicting data (e.g., unexpected NOEs in NMR) may arise from tautomerism or crystal packing effects. Single-crystal XRD with SHELXL refines structures by:

- Hydrogen Bonding : N—H⋯O interactions stabilize the crystal lattice, affecting torsion angles .

- Disorder Modeling : Partial occupancy of ethyl groups is resolved using restraints (DFIX, SIMU) in SHELXL .

Example refinement metrics from :

| Parameter | Value |

|---|---|

| R₁ (F > 4σ(F)) | 0.0464 |

| wR₂ (all data) | 0.1298 |

| CCDC Deposition | 1445921 |

What computational strategies are effective for predicting the reactivity of this compound?

Advanced Research Question

- DFT Calculations : B3LYP/6-311+G(d,p) predicts electrophilic sites (e.g., indazole C-3) for functionalization. HOMO-LUMO gaps (~4.5 eV) correlate with stability in oxidative conditions .

- MD Simulations : Solvent interactions (e.g., ethanol vs. DMSO) affect conformational flexibility. Radial distribution functions (RDFs) identify preferential solvation at the ester group .

How can biological activity studies address contradictions in mechanism-of-action hypotheses?

Advanced Research Question

Conflicting reports on indazole derivatives’ kinase inhibition vs. intercalation require:

- Biochemical Assays : Competitive binding assays (e.g., SPR) quantify affinity for ATP-binding pockets.

- SAR Analysis : Modifying the ester to amide (e.g., ethyl → methyl) alters lipophilicity (clogP from 2.1 → 1.8), impacting membrane permeability .

- Metabolite Tracking : LC-MS/MS identifies hydrolysis products (e.g., free indazole-3-acetic acid) in cellular lysates .

What challenges arise in crystallizing this compound, and how are they mitigated?

Advanced Research Question

- Polymorphism : Slow evaporation from ethyl acetate/petroleum ether (2:1) yields Form I (monoclinic P2₁/c), while rapid cooling produces metastable Form II.

- Twinned Crystals : SHELXD detects twin laws (e.g., twofold rotation) and refines using HKLF5 format .

- Disordered Solvent : SQUEEZE in PLATON removes electron density from unresolved solvent molecules .

How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

- Suzuki-Miyaura : The indazole C-3 position reacts with aryl boronic acids (Pd(OAc)₂, SPhos ligand) but requires bulky ligands to prevent coordination to the ester .

- Electronic Effects : Electron-withdrawing ester groups deactivate the indazole ring, necessitating harsher conditions (e.g., 100°C, 24 hours) for Buchwald-Hartwig amination .

What analytical methods validate purity, and how are discrepancies resolved?

Basic Research Question

Advanced Research Question

- HRMS-ESI : Exact mass (m/z 245.0927 [M+H]⁺) confirms molecular formula. Isotopic patterns distinguish Cl/Br adducts .

- DSC/TGA : Melting endotherms (mp 148–150°C) and weight loss steps identify polymorphic transitions or decomposition .

How is SHELX software applied in structural studies of derivatives?

Advanced Research Question

- SHELXT : Auto-detects space groups (e.g., P2₁/c) from intensity statistics (E²−1 = 0.85) .

- SHELXL : Refines anisotropic displacement parameters (ADPs) for non-H atoms. Hydrogen positions are geometrically idealized (HFIX commands) .

- Validation : PLATON checks for missed symmetry (e.g., higher Rint in wrong space group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.